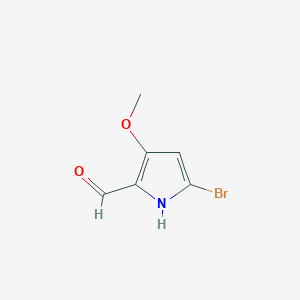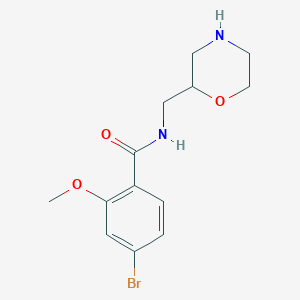![molecular formula C17H20N2O2 B6646582 N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide](/img/structure/B6646582.png)
N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide, also known as CPQM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinoline carboxamides and has been shown to possess a wide range of biological activities.
Scientific Research Applications
N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral activities. N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide has also been investigated for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage.
Mechanism of Action
The exact mechanism of action of N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide is not fully understood. However, it has been suggested that N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway and the MAPK pathway. N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and tumor growth.
Biochemical and physiological effects:
N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1. N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide has also been shown to induce apoptosis in tumor cells and to inhibit viral replication.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide for lab experiments is its relatively low toxicity. N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one limitation of N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide. One area of interest is the development of more efficient synthesis methods for N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide, which could improve its availability for research purposes. Another area of interest is the investigation of N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide and to identify potential drug targets for this compound.
Synthesis Methods
The synthesis of N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide involves the condensation reaction of 1-(hydroxymethyl)cyclopentylamine with 4-chloroquinoline-3-carboxylic acid. The reaction is carried out in the presence of a suitable catalyst and solvent, and the product is purified by column chromatography. The yield of N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide is typically around 60-70%, and the compound is obtained as a white crystalline solid.
properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-12-17(8-3-4-9-17)11-19-16(21)14-7-10-18-15-6-2-1-5-13(14)15/h1-2,5-7,10,20H,3-4,8-9,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDOCCWOJKWGPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=NC3=CC=CC=C23)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(6-Methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one](/img/structure/B6646501.png)


![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine](/img/structure/B6646518.png)

![3-[3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6646527.png)
![1-(2,5-Difluorophenyl)-2-[[1-(hydroxymethyl)cyclopentyl]methylamino]ethanol](/img/structure/B6646557.png)
![2-[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-3-yl]acetic acid](/img/structure/B6646564.png)
![N-[4-(4-fluorophenyl)sulfonylphenyl]prop-2-enamide](/img/structure/B6646575.png)

![2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid](/img/structure/B6646585.png)
![N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide](/img/structure/B6646591.png)
![6-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]hexan-1-one](/img/structure/B6646593.png)
